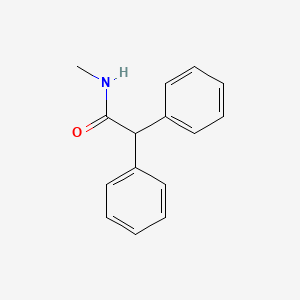

N-Methyl-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

954-21-2 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-methyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C15H15NO/c1-16-15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17) |

InChI Key |

DIZKGJLRHOCMTP-UHFFFAOYSA-N |

SMILES |

CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

954-21-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2,2 Diphenylacetamide and Its Derivatives

Classical Approaches to N-Methyl-2,2-diphenylacetamide Synthesis

Classical synthesis methods are foundational in organic chemistry and remain widely used for their reliability and straightforward application. These approaches primarily involve the formation of the amide bond from carboxylic acid precursors.

The most direct route to this compound is through the amidation of 2,2-diphenylacetic acid with methylamine (B109427). This nucleophilic acyl substitution can be facilitated by various reagents and conditions that activate the carboxylic acid, enabling the formation of the robust amide linkage.

One common procedure involves the reaction of 2,2-diphenylacetic acid with an amine in a solvent like acetonitrile (B52724) at temperatures ranging from 80–100 °C for 5 to 24 hours. More advanced methods within this classical framework utilize coupling agents to achieve the transformation under milder conditions. For instance, the use of tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, has been shown to effectively mediate the amidation of a wide range of carboxylic acids and amines. acs.org A general procedure on a 1 mmol scale involves adding the borate reagent to a solution of the acid and amine in acetonitrile and stirring at 80-100 °C for 5-24 hours. acs.org This method often employs a solid-phase workup with commercially available resins, which simplifies purification by avoiding aqueous workups or chromatography. acs.org

Recent studies have also demonstrated the efficacy of catalysts like magnesium nitrate (B79036) (Mg(NO₃)₂) or imidazole (B134444) for the direct amidation of nonactivated carboxylic acids. In one study, reacting diphenylacetic acid with methylamine using Mg(NO₃)₂·6H₂O as a catalyst resulted in a 96% yield of this compound as a white solid. rsc.org

| Method/Catalyst | Starting Materials | Reaction Conditions | Yield | Notes |

| Direct Thermal Amidation | 2,2-Diphenylacetic acid, Amine | MeCN, 80–100 °C, 5–24 h | High purity | Mild, scalable, and avoids hazardous reagents. |

| B(OCH₂CF₃)₃-mediated acs.org | Carboxylic acid, Amine | MeCN, 80-100 °C, 5-24 h | --- | Allows for a convenient solid-phase workup. acs.org |

| Mg(NO₃)₂·6H₂O catalyzed rsc.org | Diphenylacetic acid, Methylamine | --- | 96% | Effective for direct amidation of nonactivated acids. rsc.org |

| Imidazole catalyzed rsc.org | Diphenylacetic acid, Methylamine | --- | High | An alternative catalyst for direct amidation. rsc.org |

This table summarizes various classical amidation methods for synthesizing acetamides.

An alternative to direct amidation involves the conversion of 2,2-diphenylacetic acid into a more reactive intermediate, such as an acid chloride. This activated form, 2,2-diphenylacetyl chloride, readily reacts with amines like methylamine in a nucleophilic acyl substitution reaction to form the desired amide. ontosight.ai This method is a staple in organic synthesis, often carried out in solvents like dichloromethane (B109758) or DMF, sometimes with a base like triethylamine (B128534) to neutralize the HCl byproduct.

Another derivatization approach involves the chloroacetylation of diphenylamine (B1679370) to produce 2-chloro-N,N-diphenylacetamide. researchgate.net This intermediate can then undergo nucleophilic substitution with various nucleophiles to yield different derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) produces 2-hydrazino-N,N-diphenylacetamide, which can be further reacted with aromatic aldehydes to synthesize a range of new diphenylamine derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to this compound and its derivatives is critically dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include temperature, solvent, catalyst, and stoichiometry of reactants.

A common method for synthesizing amides is the condensation reaction between a carboxylic acid or its activated form (like an acyl chloride) and an amine. In the synthesis of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide, maintaining the temperature at 0–5°C during the addition of 2,2-diphenylacetyl chloride was found to minimize side reactions, leading to yields of over 78%. smolecule.com The use of base catalysts such as triethylamine (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) is a widely adopted strategy to neutralize the HCl generated in reactions involving acyl chlorides, with DMAP showing a significant increase in yield. smolecule.com

In other synthetic approaches, such as the direct synthesis of amides from nonactivated carboxylic acids using urea (B33335) as a nitrogen source, catalysts like Mg(NO₃)₂ have proven effective, affording this compound in a 96% yield. rsc.org The choice of solvent also plays a crucial role. For instance, in certain cobalt-catalyzed carbonylation reactions to produce N,2-diphenylacetamide, nonpolar solvents like toluene (B28343) and chlorobenzene (B131634) resulted in better yields compared to more polar solvents like THF or DMF. uva.nl

The following interactive data table summarizes the impact of various reaction parameters on the yield of this compound and related compounds based on reported findings.

Table 1: Optimization of Reaction Conditions and Yields

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide | 1-naphthalenemethylamine, 2,2-diphenylacetyl chloride | - | - | 0-5 | >78 smolecule.com |

| N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide | 1-naphthalenemethylamine, 2,2-diphenylacetyl chloride | 10 mol% DMAP | - | - | 92 smolecule.com |

| N,N-diphenylacetamide | Imine of acetophenone | UHP | HFIP | 45 | ~20 (conversion) ua.es |

| N,2-diphenylacetamide | Benzaldehyde tosylhydrazone sodium salt, aniline (B41778) | [CoII(TPP)] | Toluene | 50 | 70 uva.nl |

| This compound | Diphenylacetic acid, urea | Mg(NO₃)₂·6H₂O | Octane | 110 | 96 rsc.org |

| N-methyl-2-oxo-N,2-diphenylacetamide | - | DBU | THF | 60 | 84 nih.gov |

| 2-Hydrazino-N,N-diphenylacetamide | 2-chloro N-N diphenylacetamide, hydrazine hydrate | - | Methanol | Reflux | 88 nih.gov |

Purification Techniques for this compound Compounds

The isolation and purification of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, leading to a compound of high purity suitable for further analysis and application. A variety of purification techniques are employed, with the choice depending on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization is a commonly used method for purifying solid compounds. The selection of an appropriate solvent system is crucial for effective purification. For instance, X-ray quality crystals of 2,2-diphenylacetamide (B1584570) have been obtained by the slow evaporation of a 1:1 acetone:methanol solution. researchgate.net Other reported recrystallization solvents include ethanol (B145695) and methanol. nih.govorientjchem.org The process generally involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble, followed by slow cooling to allow for the formation of pure crystals.

Chromatographic techniques are widely employed for the purification of this compound derivatives, especially for non-crystalline products or when separating complex mixtures.

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution process. It is a standard purification method for many organic compounds. For example, N-methylanilines have been purified using flash column chromatography with an ethyl acetate/pentane eluent system. semanticscholar.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique has been used for the purification of certain complex derivatives. semanticscholar.org

Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): This technique has also been applied for the purification of this compound analogues. semanticscholar.org

Thin-Layer Chromatography (TLC): While primarily an analytical technique, TLC is invaluable for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. orientjchem.org Reversed-phase TLC (RPTLC) has been used to study the chromatographic retention parameters of diphenylacetamide derivatives. researchgate.net

The selection of the purification method is tailored to the specific compound and the scale of the synthesis. Often, a combination of techniques, such as an initial purification by flash chromatography followed by recrystallization, is necessary to obtain the desired level of purity.

Spectroscopic Characterization and Structural Elucidation of N Methyl 2,2 Diphenylacetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In N-Methyl-2,2-diphenylacetamide, the key proton signals correspond to the methyl group, the methine proton, and the aromatic protons of the two phenyl rings.

The chemical shift (δ) values are influenced by the electronic environment of the protons. Protons attached to or near electronegative atoms or groups are deshielded and appear at a lower field (higher δ value). libretexts.org

Key ¹H NMR Signals for this compound and Related Structures:

N-Methyl Protons (N-CH₃): The protons of the N-methyl group typically appear as a singlet in the range of δ 3.21-3.68 ppm. rsc.org The exact chemical shift can vary depending on the solvent and the presence of other functional groups in the molecule.

Methine Proton (CH): The single proton attached to the carbon bearing the two phenyl groups is expected to resonate as a singlet.

Aromatic Protons (Ar-H): The protons on the two phenyl rings generally appear as a complex multiplet in the aromatic region, typically between δ 6.90 and 7.60 ppm. rsc.orgrsc.org The specific pattern and chemical shifts depend on the substitution pattern of the phenyl rings.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Derivatives

| Compound | Solvent | N-CH₃ (δ, ppm) | Ar-H (δ, ppm) | Other Protons (δ, ppm) |

| This compound | CDCl₃ | 3.21 (s, 3H) rsc.org | 7.54-7.48 (m, 2H), 7.19-7.16 (m, 1H), 6.92-6.90 (m, 1H) rsc.org | |

| 2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide | CDCl₃ | 3.49 (s, 3H) rsc.org | 7.96-7.92 (m, 2H), 7.81-7.79 (m, 1H), 7.64-7.60 (m, 2H), 7.58-7.49 (m, 2H) rsc.org | |

| This compound | Not Specified | Not Specified | Not Specified | Identified by comparison of spectra with an authentic sample. lookchem.com |

Note: s = singlet, m = multiplet. The integration value (e.g., 3H) indicates the number of protons corresponding to the signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Key ¹³C NMR Signals for this compound:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around δ 170-180 ppm, due to the deshielding effect of the double-bonded oxygen atom.

Aromatic Carbons (Ar-C): The carbons of the phenyl rings resonate in the range of approximately δ 120-145 ppm. rsc.org The signals for the quaternary carbon (the carbon attached to the rest of the molecule) are usually weaker and appear at a different chemical shift than the protonated aromatic carbons.

Methine Carbon (CH): The carbon atom bonded to the two phenyl groups and the carbonyl group will have a characteristic chemical shift.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group typically appears in the upfield region of the spectrum, around δ 26-30 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Derivatives

| Compound | Solvent | C=O (δ, ppm) | Ar-C (δ, ppm) | N-CH₃ (δ, ppm) | Other Carbons (δ, ppm) |

| 3,3-Difluoro-1-methylindolin-2-one | CDCl₃ | 165.22 rsc.org | 143.89, 124.52, 123.87, 120.00, 110.83, 109.44 rsc.org | 26.21 rsc.org | 67.90, 25.54 rsc.org |

| 3,3,5-Trifluoro-1-methylindolin-2-one | CDCl₃ | 164.94 rsc.org | 160.63, 158.19, 139.87, 121.25, 121.17, 120.12, 119.89, 112.84, 110.47, 110.35 rsc.org | 29.66 rsc.org | 26.41 rsc.org |

Advanced Two-Dimensional NMR Techniques for Complex Structural Assignment

For more complex derivatives of this compound, or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out spin systems within the molecule. wisdomlib.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. wisdomlib.orgresearchgate.net It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. wisdomlib.org

TOCSY (Total Correlation Spectroscopy): This technique shows correlations between all protons within a spin system, not just those that are directly coupled. wisdomlib.org

The use of these advanced techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, providing a comprehensive structural elucidation of this compound and its analogues. wisdomlib.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

Key FTIR Absorption Bands for this compound:

C=O Stretch (Amide I band): This is a strong and characteristic absorption for the amide carbonyl group, typically appearing in the region of 1630-1680 cm⁻¹. For some related compounds, this can be observed around 1687.8 cm⁻¹. rsc.org

N-H Bend (Amide II band, for secondary amides): Since this compound is a tertiary amide, it will not show a significant N-H bending vibration. However, related secondary amides would exhibit this band.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is typically observed in the range of 1400-1450 cm⁻¹.

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

Aromatic C=C Stretch: These appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

C-H Bending (out-of-plane): Strong absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Characteristic FTIR Peaks for this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |

| 2,2-Difluoro-N-methyl-N-(p-tolyl)acetamide | 1687.8 rsc.org | 1596.0, 1465.7 rsc.org | 3368.0 (O-H or N-H overtone/combination), 2921.1 (C-H stretch) rsc.org |

| 2,2-Difluoro-N-(4-fluorophenyl)acetamide | 1753.9 rsc.org | 1621.7, 1473.2 rsc.org | 3367.8, 2923.8 rsc.org |

| N-[2-(2-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 1715, 1682 tandfonline.com | Not specified | 3375 (O-H/N-H stretch) tandfonline.com |

| N-[2-(2-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 1717, 1682 tandfonline.com | Not specified | 3379, 3283 (O-H/N-H stretch) tandfonline.com |

| N-[2-(2-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 1718, 1676 tandfonline.com | Not specified | 3369, 3326 (O-H/N-H stretch) tandfonline.com |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, Raman spectroscopy can provide valuable information about:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings are often strong in the Raman spectrum.

C-C Skeletal Vibrations: The vibrations of the carbon backbone of the molecule can be observed.

Functional Group Vibrations: While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FTIR spectrum.

Specific Raman spectral data for this compound is not as commonly reported in the literature as NMR and FTIR data. However, computational studies and comparisons with similar molecules can aid in the interpretation of its Raman spectrum. researchgate.net The analysis often involves identifying characteristic peaks for specific vibrational modes, such as the ring bond stretches and C-O stretches, which for similar structures can appear between 1000 and 1200 cm⁻¹. spectroscopyonline.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and confirmation of synthesized organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This technique is essential for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₅H₁₅NO) is calculated to be 225.1154, and HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm). chemscene.comwarwick.ac.uk

For instance, in the analysis of related diphenylacetamide derivatives, HRMS has been used to confirm the elemental composition of the synthesized compounds. For example, the HRMS data for N-benzyl-2-((4-(tert-butyl)benzyl)amino)-2,2-diphenylacetamide was reported as calculated for C₃₂H₃₅N₂O⁺ 463.2749, with an observed mass of 463.2745 [M+H]⁺. rsc.org This high level of accuracy provides strong evidence for the proposed molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Theoretical Exact Mass | 225.1154 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 226.1232 |

Note: The expected m/z value in positive mode Electrospray Ionization (ESI+) includes the mass of a proton.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a technique used to fragment ions and analyze the resulting fragment ions. This provides valuable information about the structure of the parent molecule. The fragmentation patterns observed in the MS/MS spectrum are characteristic of the compound's structure and can be used for its identification and structural elucidation. ddtjournal.comnih.govlcms.cz

For this compound, ESI-MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation of this ion would be expected to produce characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

A study on the fragmentation of deprotonated N,2-diphenylacetamides in ESI-MS/MS revealed that characteristic fragment ions are produced through an ion-neutral complex mechanism. nih.gov The main fragment ions observed were the benzyl (B1604629) anion, aniline (B41778) anion, phenyl-ethenone anion, and isocyanato-benzene anion. nih.gov While this study focused on deprotonated molecules, similar principles of fragmentation can be applied to the protonated form of this compound.

The fragmentation of related compounds can also provide insights. For example, the fragmentation of protonated benzylamines often leads to the formation of benzyl cations. researchgate.net In the case of this compound, the diphenylmethyl cation would be a likely and stable fragment.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |

| 226.12 | 167.08 | C₂H₅N | Diphenylmethyl cation |

| 226.12 | 195.09 | CH₅N | [M+H - CH₃NH₂]⁺ |

| 226.12 | 77.04 | C₁₀H₁₁NO | Phenyl cation |

Note: The m/z values are theoretical and may vary slightly in experimental data.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is a technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. rsc.orgamericanpharmaceuticalreview.com This method is invaluable for determining the precise molecular conformation and how molecules are arranged in the solid state, known as crystal packing.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of the closely related compound, 2,2-Diphenylacetamide (B1584570), has been determined. iucr.orgresearchgate.net This structure reveals key features that are likely to be relevant to this compound.

In the crystal structure of 2,2-Diphenylacetamide, there are two molecules in the asymmetric unit. iucr.orgresearchgate.net The dihedral angles between the two phenyl rings are 84.6(7)° and 85.0(6)°. iucr.orgresearchgate.net The crystal packing is dominated by N—H⋯O hydrogen bonds, which form R₂²(8) ring motifs, and C—H⋯O hydrogen bonds, creating zigzag chains. iucr.orgresearchgate.net Weak intermolecular C—H⋯π interactions are also observed. iucr.orgresearchgate.net

Table 3: Crystallographic Data for 2,2-Diphenylacetamide

| Parameter | Value | Reference |

| Crystal system | Monoclinic | iucr.orgresearchgate.net |

| Space group | P2₁ | iucr.orgresearchgate.net |

| a (Å) | 5.1687 (3) | iucr.orgresearchgate.net |

| b (Å) | 28.5511 (13) | iucr.orgresearchgate.net |

| c (Å) | 7.8006 (4) | iucr.orgresearchgate.net |

| β (°) | 98.152 (5) | iucr.orgresearchgate.net |

| V (ų) | 1139.52 (10) | iucr.orgresearchgate.net |

| Z | 4 | researchgate.net |

Chromatographic Purity Assessment (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for this purpose. mdpi.comrsc.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For diphenylacetamide derivatives, TLC is often performed on silica (B1680970) gel plates with a suitable solvent system. For example, in the synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide, a developing system of DCM:MeOH (9:0.3; v/v) was used. mdpi.com The purity is qualitatively assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are more sophisticated techniques that provide quantitative information about the purity of a compound. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.

For various diphenylacetamide derivatives, HPLC and UPLC have been used to confirm purity, often reported as >95% or >99%. mdpi.comrsc.org For instance, the purity of 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide was determined to be >99.9% by UPLC. mdpi.com

Table 4: Example Chromatographic Conditions for Purity Assessment of Diphenylacetamide Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

| TLC | Silica gel 60 F₂₅₄ | DCM:MeOH (9:0.3; v/v) | UV light | Purity assessment of 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide | mdpi.com |

| UPLC | C18 | Acetonitrile (B52724)/Water with TFA | UV | Purity analysis of various diphenylacetamide derivatives | rsc.org |

| HPLC | C18 | Acetonitrile/Water | UV | Purity determination of synthesized compounds | amazonaws.com |

Computational and Theoretical Investigations of N Methyl 2,2 Diphenylacetamide

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. Its application to N-Methyl-2,2-diphenylacetamide allows for detailed analysis of its molecular and electronic properties.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its constituent atoms in three-dimensional space. The presence of the amide bond and the two bulky phenyl groups suggests the possibility of different conformers.

The amide bond in this compound can exist in both Z (zusammen) and E (entgegen) configurations, referring to the relative orientation of the methyl group and the carbonyl group across the C-N bond. Due to steric hindrance between the methyl group and the diphenylmethyl group in the E conformation, the Z conformation is generally expected to be more stable. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify the energy difference between these conformers. nih.gov

Conformational analysis also involves the orientation of the two phenyl rings. These rings can rotate around the C-C bonds connecting them to the central carbon atom. The final optimized geometry represents a balance between steric repulsion and electronic effects, such as conjugation. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, for the optimized structure can be calculated with high accuracy.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.36 Å |

| N-CH₃ Bond Length | 1.46 Å |

| C-C (phenyl) Bond Length (avg.) | 1.40 Å |

| O=C-N Bond Angle | 122.5° |

| C-N-C Bond Angle | 120.1° |

| Ph-C-Ph Bond Angle | 110.8° |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.com The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. sapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. mdpi.com For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic rings.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts. rsc.org By calculating the 1H and 13C NMR chemical shifts for this compound, one can make assignments for the experimentally observed peaks. The accuracy of these predictions is often improved by using a suitable solvent model in the calculations to mimic the experimental conditions. plos.org

| Atom | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.85 | 26.5 |

| CH (diphenyl) | 5.40 | 60.2 |

| Phenyl-H (ortho) | 7.35 | 128.9 |

| Phenyl-H (meta) | 7.28 | 128.5 |

| Phenyl-H (para) | 7.20 | 126.8 |

| C=O | - | 172.3 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. semanticscholar.org The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental spectrum. For this compound, key vibrational modes include the C=O stretch, the C-N stretch, the N-CH3 vibrations, and various modes associated with the phenyl rings.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C=O) | 1675 | Carbonyl stretch |

| ν(C-N) | 1380 | Amide C-N stretch |

| δ(N-CH₃) | 1450 | N-Methyl bending |

| ν(C-H)arom | 3050-3100 | Aromatic C-H stretch |

| ν(C-H)aliph | 2950-2980 | Aliphatic C-H stretch |

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, DFT can provide insights into various transformations.

One area of investigation could be its synthesis, for instance, via the reaction of 2,2-diphenylacetyl chloride with methylamine (B109427). DFT calculations can model the reaction pathway, identify the key intermediates and transition states, and calculate the activation energies, thereby providing a detailed understanding of the reaction mechanism. mdpi.com

Another important aspect is the stability and decomposition of the molecule. For example, the thermal decomposition of amides can proceed through various pathways, including intramolecular elimination reactions. For this compound, a potential decomposition pathway could involve a six-membered transition state leading to the formation of diphenylketene (B1584428) and methylamine. DFT can be used to calculate the energetics of this and other possible decomposition pathways to predict the most likely mechanism under different conditions.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure calculations provided by DFT, molecular modeling and simulation techniques offer a way to study the behavior of this compound in a more complex environment, such as in solution or interacting with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given the presence of the acetamide (B32628) moiety, which is found in many biologically active compounds, this compound could be investigated as a potential ligand for various protein targets. For instance, acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease. nih.gov Many known AChE inhibitors possess an amide group.

A molecular docking study of this compound with AChE would involve placing the ligand into the active site of the enzyme and evaluating the binding affinity using a scoring function. The results would predict the binding energy of the complex and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information can provide a rational basis for the design of more potent analogs.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr130, Phe330, His440 |

Homology Modeling for Target Protein Structure Elucidation

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.govscilit.com This method relies on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov For a compound like this compound, identifying its potential protein targets is the first critical step. Once a putative target is identified, and if its experimental structure is unavailable, homology modeling can be employed to build a reliable 3D model.

The process begins with a sequence alignment of the target protein with one or more proteins of known structure (templates). nih.gov The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template; a higher identity generally leads to a more accurate model. nih.gov Various software and web servers are available for performing homology modeling, which then allows for further investigation of the binding site and the interaction of this compound with its putative target. mdpi.com This modeled protein structure is crucial for subsequent computational studies, such as molecular docking and molecular dynamics simulations, to understand the binding mode and affinity of the compound.

A hypothetical application of homology modeling in the study of this compound could involve identifying a potential enzyme target, for which a crystal structure is not available. A template structure with a high sequence similarity would be identified, and a 3D model of the target enzyme would be constructed. The quality of this model would then be validated using tools like Ramachandran plots to ensure its stereochemical integrity. nih.gov

| Parameter | Description | Typical Value/Range |

| Sequence Identity | Percentage of identical amino acids between target and template sequences. | > 30% for a reliable model |

| Ramachandran Plot | Assesses the stereochemical quality of a protein structure. | > 90% of residues in favored regions |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the backbones of the model and the template. | < 2.0 Å for a good model |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational stability and its dynamic interactions with a target protein. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the system at an atomic level.

For instance, an MD simulation of this compound bound to its target protein could reveal that certain conformational changes in the ligand or the protein's active site are necessary for stable binding. The simulation could also highlight the importance of specific hydrogen bonds or hydrophobic interactions that contribute to the binding energy.

| Simulation Parameter | Description | Typical Value |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and QSAR/QSPR studies are integral to modern drug discovery, providing a bridge between the chemical structure of a compound and its biological activity or physicochemical properties. wu.ac.th

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The ADME properties of a compound are crucial for its success as a drug. bioivt.com Computational methods are widely used to predict these properties early in the drug discovery process, saving time and resources. acetherapeutics.comacetherapeutics.com For this compound, various cheminformatics tools can be used to predict its ADME profile. These predictions are based on the compound's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.gov

For example, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov Computational models can also predict a compound's solubility, permeability across biological membranes, and potential for metabolism by cytochrome P450 enzymes. nih.govsemanticscholar.org These in silico predictions help in identifying potential liabilities of a compound and guide its chemical modification to improve its ADME profile. A study on flavonoid acetamide derivatives demonstrated the use of computational tools to determine ADMET properties. nih.gov

A hypothetical ADME prediction for this compound might look like the following:

| ADME Parameter | Predicted Value | Interpretation |

| Molecular Weight | 239.31 g/mol | Favorable (within Lipinski's rule) |

| logP | 2.5 | Optimal for cell permeability |

| Aqueous Solubility | Moderate | May require formulation optimization |

| Blood-Brain Barrier Permeability | High | Potential for CNS activity |

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions |

Correlation of Structural Features with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th By identifying the structural features that are important for a particular biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govnih.gov

In the context of this compound, a QSAR study would typically involve a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. wu.ac.th Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. wu.ac.th

For instance, a QSAR study on a series of this compound analogs could reveal that the presence of an electron-withdrawing group at a specific position on one of the phenyl rings is positively correlated with the desired biological activity. This information would be invaluable for designing new analogs with improved potency. A study on phenylacetamides as antidepressant agents utilized QSAR to understand the influence of different substituents on activity. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant | Electron-donating/withdrawing effects |

| Steric | Molar refractivity | Size and shape of substituents |

| Hydrophobic | logP | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Molecular branching and shape |

Biological Activity and Structure Activity Relationship Sar Studies of N Methyl 2,2 Diphenylacetamide and Its Derivatives in Vitro Focus

Investigation of Receptor Binding and Interaction Mechanisms in Vitro

In vitro studies have been instrumental in elucidating the mechanisms by which N-Methyl-2,2-diphenylacetamide and its analogs interact with specific biological targets at the molecular level.

Studies on Muscarinic Receptor Antagonism

Derivatives of this compound have been investigated for their affinity towards muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating numerous physiological functions. A series of novel 1,4-dioxane analogues of a known mAChR antagonist were synthesized and evaluated for their binding affinity at M1-M5 mAChR subtypes. unicam.itnih.gov The affinity of these compounds was assessed through radioligand binding assays using [3H]N-methylscopolamine. unicam.it

One particular derivative, the 6-cyclohexyl-6-phenyl derivative with a cis configuration, demonstrated higher pKi values for mAChRs compared to the parent compound and exhibited a selectivity profile similar to the clinically used drug oxybutynin. unicam.itnih.gov Further investigation into the enantiomers of this compound and its corresponding tertiary amine revealed that the (2S,6S)-(-) enantiomers were the more active forms (eutomers). unicam.itnih.gov Computational docking simulations on the M3 mAChR structure helped to rationalize these experimental findings. unicam.itnih.gov The presence of a quaternary ammonium (B1175870) function in some derivatives is intended to limit blood-brain barrier penetration, and a high M3/M2 selectivity could potentially reduce cardiovascular side effects, making these compounds interesting leads for peripheral diseases involving M3 receptors. unicam.itnih.gov

| Compound | Configuration | Receptor Subtype | pKi |

| 6-cyclohexyl-6-phenyl derivative 3b | cis | M1-M5 | Higher than parent compound |

| (2S,6S)-(-)-3b | 2S,6S | M1-M5 | Eutomer |

| (2S,6S)-(-)-33b (tertiary amine) | 2S,6S | M1-M5 | Eutomer |

Kappa Opioid Receptor (KOR) Agonism Studies

The kappa opioid receptor (KOR) system is a target for the development of non-addictive analgesics and treatments for other conditions. This compound and its derivatives have been explored for their potential as KOR agonists. In vitro functional assays are crucial for determining the efficacy and potency of these compounds. mdpi.com

Akuammicine, an indole alkaloid, is a selective KOR agonist. chemrxiv.org To establish structure-activity relationships, a series of 26 semisynthetic derivatives were created. chemrxiv.org The most significant increases in KOR potency were observed with substitutions at the C10 position of the aromatic ring. chemrxiv.org Specifically, compounds with bromine and iodine at this position showed EC50 values of 3.9 and 5.7 nM, respectively, representing over a 200-fold increase in potency compared to the parent compound in a cAMP inhibition assay. chemrxiv.org

Further in vitro characterization of these potent analogues was conducted to evaluate their signaling pathways, particularly their potential for G-protein biased agonism, which is hypothesized to be associated with fewer aversive side effects. chemrxiv.org

| Compound | Substitution | KOR Potency (EC50) | Fold Increase vs. Parent |

| Akuammicine (1) | - | >1 µM | - |

| Derivative 2 | C10-Br | 3.9 nM | >300 |

| Derivative 3 | C10-I | 5.7 nM | >200 |

Cyclooxygenase Enzyme (COX-1/COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The inhibition of COX-1 and COX-2 by derivatives of this compound has been a subject of investigation. The goal is often to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A study focused on the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives and their subsequent evaluation as COX-1 and COX-2 inhibitors through molecular docking studies. researchgate.netorientjchem.org These in silico methods help to predict the binding affinity and interaction of the synthesized compounds with the active sites of the COX enzymes. researchgate.netorientjchem.org One of the synthesized compounds, AKM-2, which features a methyl group at the third position of a benzaldehyde ring, was identified as a potentially potent analgesic molecule through its predicted inhibition of COX enzymes. researchgate.netorientjchem.org

In vitro assays are essential to confirm the predictions from docking studies. For instance, new isoxazole derivatives were evaluated for their in vitro COX-1 and COX-2 enzyme inhibitory activity. nih.gov The results indicated that these compounds were more selective for COX-2 over COX-1. nih.gov For example, compound C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov Similarly, another study on 1,4-benzoxazine derivatives identified compounds with optimal COX-2 inhibition, with IC50 values ranging from 0.57–0.72 μM and high selectivity indices. rsc.org

| Compound Series | Key Finding | Example Compound | COX-2 IC50 |

| 2-chloro-N,N-diphenylacetamide derivatives | Predicted COX inhibition via docking | AKM-2 | Not determined in vitro |

| Isoxazole derivatives | Selective COX-2 inhibition | C6 | 0.55 ± 0.03 µM |

| 1,4-benzoxazine derivatives | Potent and selective COX-2 inhibition | 3e, 3f, 3r, 3s | 0.57–0.72 μM |

Topoisomerase II Inhibition Mechanisms

Topoisomerase II (TOP2) is a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov These inhibitors can be classified as "poisons," which stabilize the TOP2-DNA cleavage complex leading to DNA damage, or "catalytic inhibitors," which interfere with the enzyme's function without causing significant DNA damage. nih.govmdpi.com The latter are sought after for their potentially lower toxicity. nih.gov

The mechanism of TOP2 involves creating a transient double-strand break in DNA to allow another DNA segment to pass through, a process that requires ATP. ijabbr.com Inhibitors can interfere with various stages of this catalytic cycle. For example, some catalytic inhibitors may block the binding of TOP2 to DNA or inhibit its ATPase activity. nih.gov

New N-alkylcarbazole derivatives have been designed and synthesized as potential TOP2 inhibitors. researchgate.net In vitro TOP2 decatenation assays were performed to evaluate their inhibitory activity. Compound 4f from this series was identified as a good inhibitor of human Topoisomerase II (hTopo II). researchgate.net Further studies on breast cancer cell lines showed that compounds 4f and 4g induced apoptosis, which was linked to their hTopo II inhibition. researchgate.net

| Inhibitor Type | Mechanism of Action | Example |

| TOP2 Poisons | Stabilize TOP2-DNA cleavage complex, causing DNA breaks | Etoposide, Doxorubicin embopress.org |

| Catalytic Inhibitors | Interfere with TOP2 catalytic cycle without causing DNA breaks | T60 nih.gov |

| N-alkylcarbazole derivatives | Inhibit hTopo II decatenation activity | Compound 4f researchgate.net |

Elucidation of Interactions with Other Identified Enzyme and Receptor Targets in Vitro

Beyond the primary targets, derivatives of this compound have shown interactions with other enzymes and receptors in vitro. For instance, some acetamide (B32628) derivatives have been screened for their inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov A study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates revealed that the indole-2,3-dione derivative 2h was a potent inhibitor of hCA I and hCA II, with KI values of 45.10 and 5.87 nM, respectively. nih.gov This compound also showed significant inhibition of the tumor-associated hCA XII. nih.gov

Additionally, some phenoxy acetamide derivatives have been investigated for their potential as inducers of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com In vitro studies on HepG2 hepatocellular cancer cells showed that one such derivative was highly effective, with an IC50 of 6.9 ± 0.7 μM. mdpi.com

In Vitro Biological Efficacy Profiling

For muscarinic receptor antagonists, the efficacy is profiled by their binding affinities (pKi values) across the five receptor subtypes (M1-M5). unicam.itnih.gov A high pKi value indicates strong binding affinity. The selectivity index, which is a ratio of affinities for different subtypes, is also a critical parameter.

In the context of KOR agonists, efficacy is often measured by the EC50 value in functional assays, such as cAMP inhibition or β-arrestin recruitment assays. chemrxiv.orgnih.gov A lower EC50 value signifies higher potency. The relative activation of G-protein versus β-arrestin pathways can indicate a biased agonism, which may have therapeutic advantages. nih.gov

For COX inhibitors, the in vitro efficacy is determined by the IC50 values for COX-1 and COX-2 inhibition. nih.govrsc.org A lower IC50 for COX-2 relative to COX-1 indicates higher selectivity, which is often a desirable trait for anti-inflammatory agents. nih.gov

The efficacy of topoisomerase II inhibitors is assessed through assays that measure the inhibition of enzyme activity, such as DNA relaxation or decatenation assays. researchgate.netnih.gov The concentration required to achieve 50% inhibition (IC50) is a key measure of potency. Additionally, their cytotoxic activity against various cancer cell lines is evaluated, with lower IC50 values indicating greater potency. nih.gov

Finally, for other targets like carbonic anhydrase, the inhibitory constant (KI) is a measure of efficacy, with lower values indicating more potent inhibition. nih.gov For compounds inducing apoptosis, the IC50 value in cell viability assays (e.g., MTT assay) against cancer cell lines provides a measure of their cytotoxic efficacy. mdpi.com

| Target | Key Efficacy Parameter | Desirable Profile |

| Muscarinic Receptors | pKi, Selectivity Index | High pKi, High Selectivity for desired subtype |

| Kappa Opioid Receptors | EC50, Biased Agonism | Low EC50, Potential G-protein bias |

| COX Enzymes | IC50 (COX-1 vs. COX-2) | Low IC50 for COX-2, High COX-2/COX-1 selectivity |

| Topoisomerase II | IC50 (enzyme inhibition), IC50 (cytotoxicity) | Low IC50 in both assays |

| Carbonic Anhydrase | KI | Low KI |

| Apoptosis Induction | IC50 (cell viability) | Low IC50 against cancer cells |

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. A study investigating novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide revealed significant antibacterial and antifungal activity. Specifically, compounds 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1), 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5), and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) showed considerable efficacy when screened using the cup plate method nih.govnih.gov.

The antibacterial potential of this class of compounds has been further explored through the synthesis of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties. These compounds were evaluated against several pathogenic bacteria, with some showing promising results mdpi.com. For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol and thiodiazole copper mdpi.com. Scanning electron microscopy revealed that this compound could induce the rupture of the bacterial cell membrane mdpi.com.

In the realm of antifungal activity, 2-chloro-N-phenylacetamide has been identified as a promising agent against fluconazole-resistant Candida species scielo.br. This compound inhibited all tested strains of C. albicans and C. parapsilosis with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL. Furthermore, it was effective in preventing biofilm formation and disrupting pre-formed biofilms scielo.br. Another study highlighted that 2-chloro-N-phenylacetamide (termed A1Cl) demonstrates fungicidal effects against C. tropicalis and C. parapsilosis, with in silico studies suggesting the inhibition of dihydrofolate reductase (DHFR) as a possible mechanism of action nih.gov.

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | Activity | Reference |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacteria and Fungi | Significant antimicrobial and antifungal activity | nih.govnih.gov |

| 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5) | Bacteria and Fungi | Significant antimicrobial and antifungal activity | nih.govnih.gov |

| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) | Bacteria and Fungi | Significant antimicrobial and antifungal activity | nih.govnih.gov |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae | EC50: 156.7 µM | mdpi.com |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis | MIC: 128-256 µg/mL | scielo.br |

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins semanticscholar.org. Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID), functions through the inhibition of both COX-1 and COX-2 mdpi.com. Research into derivatives of diclofenac has aimed to modulate this activity.

A series of diclofenac N-derivatives were synthesized and evaluated for their anti-inflammatory effects on lipopolysaccharide (LPS)-activated RAW 264.7 macrophages by measuring the inhibition of nitric oxide (NO) production mdpi.com. NO is a key mediator in inflammatory processes mdpi.com. Certain N-phenyl piperazine derivatives have also shown dose-dependent anti-inflammatory responses in vitro biomedpharmajournal.org. In silico molecular docking studies have suggested that compounds such as N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide could be effective anti-inflammatory drug candidates by targeting COX-2 semanticscholar.org.

In Vitro Anticancer and Antiproliferative Activity (e.g., Cell Growth Inhibition)

Phenylacetamide derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic and pro-apoptotic effects on various cancer cell lines. In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines nih.govnih.gov. The results indicated that these compounds were particularly effective against the PC3 cell line nih.govnih.gov. Notably, derivatives containing a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety nih.govnih.gov. For example, compound 2b (with a nitro group) had an IC50 value of 52 μM against the PC3 cell line nih.gov.

Another study on synthetic phenylacetamide derivatives reported potent cytotoxic effects against MDA-MB468, PC12, and MCF7 cancer cell lines tbzmed.ac.ir. The 3d derivative, in particular, was highly effective, with an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. This compound was found to induce apoptosis through both intrinsic and extrinsic pathways tbzmed.ac.ir.

Furthermore, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been identified as potent inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cancer. One such derivative, 28e, exhibited an IC50 of 42 nM for SIRT2 and demonstrated the ability to inhibit the growth of the human breast cancer cell line MCF-7 nih.gov.

Interactive Data Table: In Vitro Anticancer Activity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (prostate carcinoma) | 52 µM | nih.gov |

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 μM | tbzmed.ac.ir |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (28e) | SIRT2 Inhibition | 42 nM | nih.gov |

In Vitro Anticonvulsant Activity Assessment

While much of the anticonvulsant research on this class of compounds has been conducted in vivo, some in vitro studies have been performed to elucidate their mechanisms of action. A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant pyrrolidine-2,5-diones, found that the most potent derivative acted as a moderate binder to neuronal voltage-sensitive sodium channels (site 2) in vitro nih.gov. Another study on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione showed that the most promising compounds exhibited moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels mdpi.com. These in vitro findings help to explain the anticonvulsant effects observed in animal models nih.govmdpi.com.

Other Specific In Vitro Bioactivities (e.g., Antimalarial, Antileishmanial, Antiviral, Antioxidant)

N-aryl acetamide derivatives have emerged as a promising class of antimalarial agents. Structure-activity relationship studies have shown that modifications to the N-aryl acetamide scaffold can lead to potent antimalarial activity lshtm.ac.uk. For instance, the replacement of a phenolic oxygen with an N-methyl group resulted in a 14-fold improvement in antimalarial activity (EC50 of 0.036 μM) lshtm.ac.uk. Further optimization led to the development of compounds with potent activity against P. falciparum asexual ring-stage parasites lshtm.ac.uk. Other studies have also reported on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives with antimalarial activity in the sub-micromolar to micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum mdpi.com.

Nitroheterocyclic molecules, including nitrofuran derivatives, have shown high efficacy and a good selectivity index against Leishmania donovani amastigotes nih.gov. These compounds were found to induce the production of reactive oxygen species in axenic amastigotes and inhibit trypanothione reductase, suggesting a mechanism of action involving increased oxidative stress nih.gov. Additionally, some benzimidazole derivatives have been evaluated for their in vitro cytotoxic properties against Leishmania major mdpi.com.

N′-Phenylacetohydrazide derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry. These compounds were tested in a surrogate model using viral pseudotypes expressing the EBOV glycoprotein (EBOV-GP) and showed promising antiviral potential nih.govacs.org.

Several studies have reported on the antioxidant properties of acetamide derivatives. The in vitro antioxidant activity of some new acetamide derivatives was evaluated by their ability to scavenge the ABTS radical and to reduce ROS and NO production in stimulated macrophages nih.govresearchgate.net. Sulfonamide derivatives have also been screened for their antioxidant potential using DPPH free radical scavenging assays and have shown good to moderate activity jocpr.com.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of this compound derivatives.

For antimalarial activity , the N-methyl substitution on the N-amino acetamide was found to be beneficial lshtm.ac.uk. The nature of the linker and substitutions on the pendant aryl ring were also critical. For example, a 4-methyl or 4-chloro substitution on the aryl ring was important for activity lshtm.ac.uk. The presence of a 5-membered lactam ring appeared to be optimal for antimalarial effects lshtm.ac.uk.

In the context of anticancer activity , for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the phenyl ring generally led to higher cytotoxicity against cancer cell lines compared to a methoxy group nih.govnih.gov.

For anticonvulsant activity , SAR studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted the importance of the substituent at the 3-position of the anilide moiety nih.gov. In a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, the type of linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety, as well as the substituent on the 1-phenylpiperazine fragment, significantly influenced anticonvulsant activity mdpi.com. Generally, compounds with a two or three-carbon linker were more active than those with an acetamide fragment mdpi.com.

Regarding antimicrobial activity , for N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions on the phenyl ring attached to the thiazole influenced antibacterial potency mdpi.com.

These SAR studies provide valuable insights for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Impact of Core Scaffold Variations on Target Engagement

Without experimental data, any discussion on how these variations would affect target engagement remains speculative. The table below illustrates hypothetical modifications to the core scaffold that could be explored in future studies to probe their effects on biological activity.

Table 1: Hypothetical Variations of the this compound Scaffold for Future SAR Studies

| Variation Type | Position of Modification | Potential Modifications | Expected Impact on Properties |

| Phenyl Ring Substitution | ortho-, meta-, para- | -NO₂, -Cl, -F, -OCH₃, -CH₃ | Altered electronics and lipophilicity |

| N-Substitution | Amide Nitrogen | -H, -Ethyl, -Propyl, -Benzyl | Modified steric bulk and H-bonding |

| Acetamide Backbone | α-carbon | Replacement of a phenyl group | Changes in three-dimensional shape |

This table is for illustrative purposes only and is not based on experimental data.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a computational approach used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for this compound derivatives would require a set of active compounds with known biological data.

A typical pharmacophore model for a diphenylacetamide scaffold might include features such as:

Hydrophobic centers: Corresponding to the two phenyl rings.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.

A hydrogen bond donor (if N-demethylated): The amide N-H group.

The process of developing a robust pharmacophore model involves several steps, including conformational analysis of active ligands, molecular alignment, and the identification of common chemical features. This model could then be used to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity.

Table 2: Potential Pharmacophoric Features of an this compound Scaffold

| Feature | Description | Potential Role in Target Binding |

| Aromatic Rings (2) | Two phenyl groups attached to the α-carbon | Hydrophobic interactions with the target protein |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | Formation of a hydrogen bond with the target |

| N-Alkyl Group | Methyl group on the amide nitrogen | Steric influence on binding pocket fit |

This table represents a hypothetical pharmacophore model and is not derived from experimental studies.

Metabolic Pathways and Biotransformation of N Methyl 2,2 Diphenylacetamide in in Vitro Systems

Phase I Metabolic Transformations in In Vitro Systems (e.g., Hydroxylation, Dehydrogenation)

Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically making it more polar and susceptible to subsequent Phase II conjugation reactions. Key Phase I transformations are mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of cells, particularly in the liver.

For a compound like N-Methyl-2,2-diphenylacetamide, potential Phase I transformations could theoretically include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl rings or the N-methyl group. Aromatic hydroxylation would introduce a hydroxyl group onto one or both of the phenyl rings, while aliphatic hydroxylation could occur on the methyl group, forming a hydroxymethyl metabolite.

Dehydrogenation: The removal of hydrogen atoms, potentially leading to the formation of a double bond or an aldehyde if a primary alcohol metabolite is formed.

The identification and characterization of such metabolites would typically be performed using in vitro systems like human liver microsomes (HLMs) or recombinant human CYP enzymes, followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Hydrolysis Mechanisms in Vitro (e.g., Carboxylesterases)

Enzymatic hydrolysis involves the cleavage of chemical bonds by the addition of water, a reaction catalyzed by hydrolase enzymes such as carboxylesterases. These enzymes are abundant in the liver, plasma, and other tissues.

Metabolic Stability Assessments in In Vitro Biological Matrices (e.g., Human Liver Microsomes)

Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. These assays measure the rate at which a compound is metabolized when incubated with a biological matrix, most commonly human liver microsomes.

In a typical assay, this compound would be incubated with a known concentration of HLMs and a cofactor like NADPH to initiate Phase I metabolism. Samples would be taken at various time points, and the disappearance of the parent compound would be monitored by LC-MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life would suggest rapid metabolism and potentially low bioavailability in vivo.

Table 1: Hypothetical Metabolic Stability Data for this compound in Human Liver Microsomes

| Parameter | Value | Unit |

| In Vitro Half-life (t½) | Data not available | min |

| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.

Microbial Degradation Pathways in Environmental Contexts (e.g., Soil Bacteria and Fungi)

The environmental fate of a chemical compound is determined in part by its susceptibility to microbial degradation. Microorganisms in soil and water, such as bacteria and fungi, possess a vast array of enzymes capable of metabolizing xenobiotic compounds.

For this compound, microbial degradation pathways could involve similar reactions to those observed in mammalian metabolism, such as hydrolysis of the amide bond and hydroxylation of the aromatic rings. Soil microcosm studies or incubations with specific bacterial or fungal strains would be necessary to elucidate these pathways. The biodegradability of the compound would be a key factor in assessing its environmental persistence and potential for bioaccumulation.

Advanced Research Avenues and Collaborative Studies Involving N Methyl 2,2 Diphenylacetamide

Rational Design and Synthesis of Novel N-Methyl-2,2-diphenylacetamide Scaffolds with Tuned Properties

Rational design is a cornerstone of modern medicinal chemistry, aiming to create molecules with predetermined biological activities based on the known structure of a biological target or on the pharmacophoric features of known active compounds. rsc.orgnih.gov For the this compound core, this process involves the strategic modification of its structure to "tune" its physicochemical and pharmacological properties.

The synthesis of derivatives often begins with a core intermediate like 2-chloro-N,N-diphenylacetamide, which can be prepared from the reaction of diphenylamine (B1679370) and chloroacetyl chloride. researchgate.net This intermediate serves as a versatile platform for introducing a wide range of chemical diversity. For instance, novel 2-substituted amino-N,N-diphenylacetamides have been designed and synthesized by reacting 2-chloro-N,N-diphenylacetamide with various substituted amines. researchgate.net

Key strategies in the rational design of this compound scaffolds include:

Scaffold Modification : Altering the central diphenylacetamide structure to explore new chemical space and intellectual property.

Substituent Variation : Introducing different functional groups on the phenyl rings or the N-methyl group. For example, adding electron-withdrawing or electron-donating groups can significantly alter the molecule's electronic profile, thereby affecting its binding affinity and metabolic stability. Studies on related diphenylamine derivatives have shown that compounds with electron-releasing groups such as methoxy (B1213986) and hydroxyl can exhibit significant biological activity. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

The goal of these synthetic efforts is to generate libraries of novel compounds that can be screened for a variety of biological activities, leading to the identification of lead structures for further development. nih.gov

Application of this compound Derivatives as Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with a specific protein or biological target with high potency and selectivity. They are invaluable tools for "interrogating" or studying complex biological pathways, helping researchers to elucidate the function of specific proteins in cellular processes. Derivatives of this compound, particularly those incorporating a reactive functional group (a "warhead"), can be developed as covalent chemical probes.

The design of a chemical probe based on this scaffold would involve:

Optimization for Potency and Selectivity : Modifying the core structure to ensure it binds tightly and specifically to the intended target protein over other proteins in the cell.

Incorporation of a Reactive Group : Attaching a mildly reactive group, such as a chloroacetamide, which can form a stable covalent bond with a specific amino acid residue (e.g., cysteine) on the target protein. This allows for durable labeling and identification of the target.

Inclusion of a Reporter Tag : In some cases, a reporter tag (like a fluorophore or a biotin (B1667282) handle) is added to the molecule to allow for visualization or isolation of the protein-probe complex.

By treating cells or tissues with such a probe, researchers can identify the specific targets of the compound, understand its mechanism of action, and map its influence on cellular signaling networks. This approach is critical for validating new drug targets and understanding the fundamental biology of disease.

Integration of Experimental and Advanced Computational Methodologies in Drug Discovery Pipelines

The process of discovering and developing new drugs is both time-consuming and expensive. beilstein-journals.org To streamline this process, modern drug discovery pipelines integrate experimental techniques with advanced computational methods, often referred to as Computer-Aided Drug Design (CADD). beilstein-journals.orgnih.gov These computational tools are instrumental in the rational design and optimization of lead compounds based on the this compound scaffold.

The integration typically follows a cyclical workflow:

Computational Screening and Design : If the 3D structure of a biological target is known, structure-based drug design (SBDD) methods like molecular docking are used. beilstein-journals.org These algorithms predict how different this compound derivatives might bind to the target's active site and estimate their binding affinity using scoring functions. beilstein-journals.orgopenmedicinalchemistryjournal.com If the target structure is unknown, ligand-based drug design (LBDD) methods are employed. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation use information from known active molecules to predict the activity of new, untested derivatives. nih.govnih.gov

Chemical Synthesis : The most promising candidates identified through computational screening are then synthesized in the laboratory.

Experimental Testing : The synthesized compounds are tested for their biological activity (e.g., enzyme inhibition, cell-based assays).

Data Analysis and Model Refinement : The experimental results are fed back into the computational models to refine them, improving their predictive power for the next cycle of design and synthesis. nih.gov

This iterative process accelerates the identification of potent and selective lead compounds while reducing the number of molecules that need to be synthesized and tested, thereby saving time and resources. beilstein-journals.orgnih.gov

| Computational Method | Application in this compound Research | Reference |

| Molecular Docking | Predicts the binding pose and affinity of derivatives to a target protein's active site. | beilstein-journals.orgopenmedicinalchemistryjournal.com |

| Virtual Screening | Rapidly screens large virtual libraries of derivatives to identify potential hits for a specific target. | openmedicinalchemistryjournal.com |

| QSAR | Develops mathematical models to predict the biological activity of new derivatives based on their chemical structure. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new scaffolds. | nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the derivative and its target protein over time to understand binding stability and mechanism. | beilstein-journals.org |

Interdisciplinary Research on Diphenylacetamide Derivatives for Diverse Chemical and Biological Applications

The exploration of diphenylacetamide derivatives is inherently interdisciplinary, requiring collaboration among experts in various fields. Research on these compounds brings together synthetic chemists, computational biologists, pharmacologists, and toxicologists to fully characterize their potential.